![molecular formula C22H18N2O2S B3009924 2-甲氧基-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]苯甲酰胺 CAS No. 313374-12-8](/img/structure/B3009924.png)

2-甲氧基-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

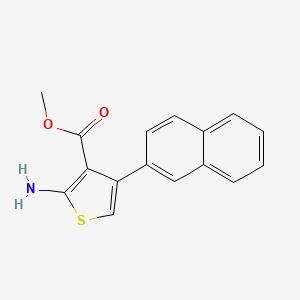

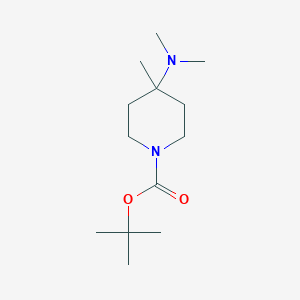

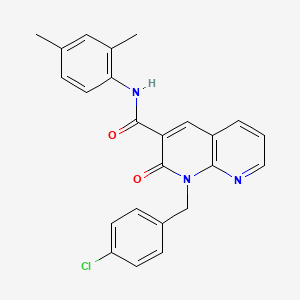

The compound “2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is substituted with a methyl group at the 6th position . The benzamide moiety is substituted with a methoxy group .

Molecular Structure Analysis

The molecular structure of “2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is complex due to the presence of multiple functional groups and a heterocyclic ring . The exact structure is not available in the retrieved sources.科学研究应用

Biological Potential

Indole derivatives, which are structurally similar to the benzothiazole group in the compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Anti-Inflammatory and Analgesic Activities

Among the derivatives of indole, compounds with structures similar to the given compound have shown anti-inflammatory and analgesic activities . This suggests that “2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” could potentially be used in the treatment of inflammation and pain.

Antitubercular Activity

Compounds derived from indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests a potential application of the compound in the treatment of tuberculosis.

Optical Applications

Aromatic organic materials, similar to the given compound, have been grown as single crystals for optical applications . These materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

Nonlinear Optical (NLO) Materials

The compound could potentially be used in the development of nonlinear optical (NLO) materials . NLO materials are significant in recent technologies due to their industrial value in areas of laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .

Corrosion Inhibition

Although not directly related to the given compound, similar compounds have been used as corrosion inhibitors . This suggests a potential application of the compound in the prevention of metal corrosion.

作用机制

Target of Action:

The primary target of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide levels, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is predominantly expressed in brain tissue .

Mode of Action:

The compound acts as a PDE10A inhibitor . By inhibiting PDE10A, it prevents the breakdown of cAMP and cGMP. Elevated levels of these cyclic nucleotides lead to downstream effects, including altered neurotransmitter signaling, gene expression, and cellular responses. Specifically, the inhibition of PDE10A enhances dopaminergic and glutamatergic neurotransmission in the striatum, which has implications for neuropsychiatric disorders .

属性

IUPAC Name |

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBZBHZGCSMTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

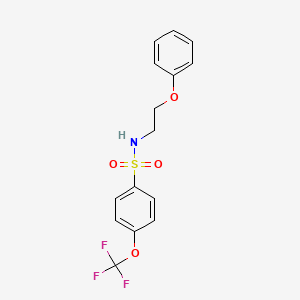

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

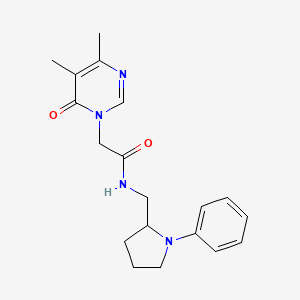

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

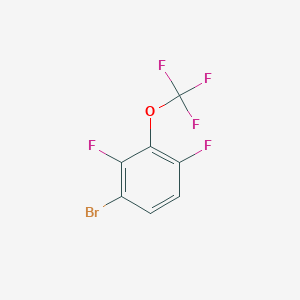

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)